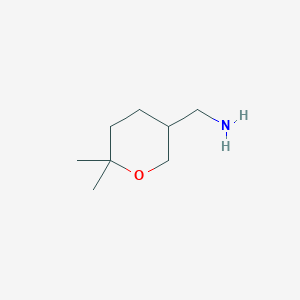
1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine
Overview
Description
Synthesis Analysis
DMPA can be synthesized by the reaction of 2-oxoisovaleric acid with S-methylisothiourea or S-ethylisothiourea. Alternatively, it can also be prepared by the reaction of 2,2-dimethylpropanal with hydroxylamine hydrochloride in the presence of sodium acetate.Molecular Structure Analysis
The molecular structure of DMPA is represented by the formula C7H15NO . It has a six-membered ring structure with two methyl groups and a tertiary amine.Scientific Research Applications
Synthesis and Chemical Transformations
One study details the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine via the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine, followed by a series of chemical transformations. These steps include cyanoethylation and reduction processes, showcasing the compound's versatility as a precursor for further organic synthesis (Arutyunyan et al., 2012).
Catalytic Applications
Research into unsymmetrical NCN′ and PCN pincer palladacycles highlights the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives. These compounds demonstrate good catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state, illustrating the potential for these molecules in catalytic processes (Roffe et al., 2016).
Anticonvulsant Activity
A study on the synthesis and characterization of heterocyclic Schiff bases of 3-aminomethyl pyridine for potential anticonvulsant agents shows the utility of related compounds in medicinal chemistry. Several synthesized Schiff bases exhibited seizures protection, pointing to their potential as anticonvulsant drugs (Pandey & Srivastava, 2011).
Photocytotoxicity for Cancer Therapy
Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and other ligands showed unprecedented photocytotoxicity in red light, providing a novel approach for cancer therapy through the generation of reactive oxygen species (Basu et al., 2014).
Structural and Synthetic Insights
The synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine demonstrates the utility of related compounds in organic synthesis, offering insights into their structure through spectroscopic characterization (Shimoga et al., 2018).
properties
IUPAC Name |
(6,6-dimethyloxan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)4-3-7(5-9)6-10-8/h7H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCRXEBTARNMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CO1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(1S)-1-azidoethyl]-4-chlorobenzene](/img/structure/B1460228.png)




![tert-butyl 5-(cyclopropylcarbonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1460237.png)
